2-Methyltetradecanal
Description
Properties
CAS No. |
55019-35-7 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h14-15H,3-13H2,1-2H3 |
InChI Key |
MJHNFOWITPQFBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)C=O |
Canonical SMILES |
CCCCCCCCCCCCC(C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 2-Methyltetradecanal and related aldehydes:
| Compound | Formula | Molecular Weight (g/mol) | Chain Length | Branching | Boiling Point* (Estimated) |
|---|---|---|---|---|---|
| This compound | C₁₅H₃₀O | 226.4 | C14 | Methyl at C2 | Moderate (lower than straight-chain isomers) |
| Pentadecanal | C₁₅H₃₀O | 226.4 | C15 | None (straight) | High |
| 2-Methylundecanal | C₁₂H₂₄O | 184.32 | C11 | Methyl at C2 | Moderate |
| Tetradecanal (Myristaldehyde) | C₁₄H₂₈O | 212.37 | C14 | None (straight) | High |
| Undecanal | C₁₁H₂₂O | 170.29 | C11 | None (straight) | Low |
*Note: Boiling points are estimated based on chain length and branching trends. Branching reduces boiling points compared to straight-chain isomers due to decreased surface area and weaker van der Waals forces.
Key Observations :
- Isomerism : this compound and pentadecanal share the same molecular formula (C₁₅H₃₀O) but differ in structure. The former is branched, while the latter is a straight-chain aldehyde .
- Chain Length vs. Branching : Tetradecanal (C14, straight-chain) has a lower molecular weight than this compound (C14 with a methyl branch), but the latter’s branching likely reduces its boiling point compared to straight-chain counterparts .
Q & A
Q. What strategies integrate this compound into broader theoretical frameworks (e.g., lipid membrane studies)?
- Interdisciplinary Approaches :
- Use Langmuir-Blodgett troughs to measure interfacial tension in lipid monolayers. Correlate with molecular dynamics simulations of aldehyde-lipid interactions .
- Reference prior work on structurally similar compounds (e.g., 2-Methyldodecane) to hypothesize biological partitioning behavior .
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